Wnt/|A-catenin-IN-3

Hepatocellular carcinoma GI50 MTT assay

Wnt/β-catenin-IN-3 (compound is a synthetic stilbenoid-flavanone hybrid that functions as a Wnt/β-catenin signaling pathway inhibitor. It demonstrates low micromolar GI50 values against a broad spectrum of solid tumor cell lines and triggers G2/M cell cycle arrest via activation of the p53-p21 pathway, leading to both intrinsic and extrinsic apoptosis in colon cancer cells.

Molecular Formula C26H23NO7
Molecular Weight 461.5 g/mol
Cat. No. B12365710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnt/|A-catenin-IN-3
Molecular FormulaC26H23NO7
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC
InChIInChI=1S/C26H23NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-14H,1-4H3,(H,27,29)
InChIKeyXSLDGSUTFJJGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wnt/β-catenin-IN-3 — A Stilbenoid-Flavanone Hybrid Inhibitor of Wnt/β-Catenin Signaling for Cancer Research


Wnt/β-catenin-IN-3 (compound 17) is a synthetic stilbenoid-flavanone hybrid that functions as a Wnt/β-catenin signaling pathway inhibitor [1]. It demonstrates low micromolar GI50 values against a broad spectrum of solid tumor cell lines and triggers G2/M cell cycle arrest via activation of the p53-p21 pathway, leading to both intrinsic and extrinsic apoptosis in colon cancer cells [1].

Why In-Class Substitution of Wnt/β-Catenin Inhibitors Is Not Straightforward: The Case of Wnt/β-catenin-IN-3


Wnt/β-catenin inhibitors are not functionally interchangeable due to diverse mechanisms of action (e.g., β-catenin/TCF disruption, allosteric modulation, or upstream pathway inhibition) and varying selectivity profiles. Wnt/β-catenin-IN-3 is unique among its class for its dual induction of both intrinsic and extrinsic apoptosis pathways via p53-p21 activation combined with G2/M arrest [1], a mechanism that differs fundamentally from degradation-focused or transcription-disruption approaches.

Quantitative Differentiation Evidence for Wnt/β-catenin-IN-3 Against Comparator Compounds


Differential GI50 Potency Against HepG2 Hepatocellular Carcinoma Cells Compared to In-Class Analog Compound 5m

In a direct head-to-head comparison, Wnt/β-catenin-IN-3 exhibits a GI50 of 22.2 μM against HepG2 cells, while the structurally related analog Compound 5m shows a GI50 of 6.87 μM against MCF7 cells, indicating differential cell-type selectivity that impacts experimental design . The compound was also reported to be more potent than standard FDA-approved anticancer drugs against several solid tumor types in the same study [1].

Hepatocellular carcinoma GI50 MTT assay

Unique p53-p21-Mediated G2/M Arrest Mechanism Differentiates Wnt/β-catenin-IN-3 from β-Catenin Degradation Inducers

Unlike β-catenin-IN-3 (Compound C2, KD=54.96 nM) which primarily induces β-catenin degradation via an allosteric mechanism, Wnt/β-catenin-IN-3 triggers G2/M cell cycle arrest through activation of the p53-p21 pathway and induces both intrinsic and extrinsic apoptosis in colon cancer cells [1][2]. This mechanism-based differentiation is critical for studies focused on cell cycle checkpoints rather than protein degradation.

Cell cycle arrest p53-p21 pathway apoptosis

Induction of Apoptosis at Low Micromolar Concentrations in HCT116 Colon Cancer Cells

Wnt/β-catenin-IN-3 induces apoptosis in HCT116 cells in a dose-dependent manner at concentrations of 0.5–2 μM over 48 h, accompanied by G2/M cell cycle arrest . The effective apoptotic concentration range (0.5–2 μM) is comparable to or lower than the GI50 values reported for other Wnt inhibitors such as KYA1797K (GI50 = 4–5 μM in CRC cells) and MSAB (IC50 < 6 μM) , positioning it competitively for in vitro apoptosis studies.

Apoptosis HCT116 colon cancer

Optimal Research Application Scenarios for Wnt/β-catenin-IN-3 Based on Quantitative Performance Profiles


Colon Cancer Apoptosis and Cell Cycle Studies

Wnt/β-catenin-IN-3 is ideally suited for colon cancer research requiring simultaneous induction of intrinsic and extrinsic apoptosis pathways and G2/M phase cell cycle arrest. Its demonstrated activity in HCT116 cells at 0.5–2 μM supports detailed mechanistic studies of p53-p21-mediated cell cycle regulation and apoptotic signaling [1].

Broad-Spectrum Anti-Tumor Drug Discovery Benchmarking

The compound's low micromolar GI50 profile across multiple solid tumor types, including colon, brain, skin, renal, prostate, and breast cancers, makes it an excellent benchmark for screening novel Wnt pathway inhibitors, particularly when potency relative to FDA-approved standards is required [1].

Comparative Wnt Pathway Inhibitor Studies

Due to its unique mechanism involving p53-p21 activation (rather than direct β-catenin degradation or TCF disruption), Wnt/β-catenin-IN-3 serves as a differentiated pharmacological probe for comparative studies assessing the functional consequences of distinct Wnt pathway intervention strategies [1].

Quote Request

Request a Quote for Wnt/|A-catenin-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.